I₂ Receptor Binding Affinity Comparison
In a competitive radioligand binding assay using [³H]‑idazoxan in rabbit kidney membranes, 5‑fluoro‑2‑(2‑methyl‑1H‑imidazol‑1‑yl)aniline displaced the radioligand with an affinity constant (Ki) of 200 nM [1]. Under identical assay conditions, the des‑fluoro analog 2‑(2‑methyl‑1H‑imidazol‑1‑yl)aniline exhibited a Ki of 6.3 nM [2]. The presence of the 5‑fluoro substituent therefore results in a 32‑fold reduction in I₂‑receptor affinity, indicating that fluorine substitution significantly modulates the binding interaction and is not a silent structural modification.
| Evidence Dimension | Imidazoline I₂ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 200 nM |
| Comparator Or Baseline | 2‑(2‑Methyl‑1H‑imidazol‑1‑yl)aniline (des‑fluoro analog): Ki = 6.3 nM |
| Quantified Difference | 32‑fold lower affinity (200 nM vs. 6.3 nM) |
| Conditions | Rabbit kidney membrane homogenate; [³H]‑idazoxan radioligand |
Why This Matters
This data demonstrates that the 5‑fluoro substituent is not pharmacologically silent; it dramatically alters I₂‑receptor engagement, making the compound a distinct tool for SAR studies and I₂‑pharmacology investigations.
- [1] BindingDB. (n.d.). BDBM50473198 (CHEMBL13925): Ki = 200 nM for 5‑fluoro‑2‑(2‑methyl‑1H‑imidazol‑1‑yl)aniline at I₂‑imidazoline receptor. Retrieved from BindingDB. View Source
- [2] BindingDB. (n.d.). BDBM50473179 (CHEMBL13917): Ki = 6.3 nM for 2‑(2‑methyl‑1H‑imidazol‑1‑yl)aniline at I₂‑imidazoline receptor. Retrieved from BindingDB. View Source
